6-(4-Iodophenoxy)hexanoic acid

Synthetic Chemistry Cross-Coupling Reactions Palladium Catalysis

Sourcing a reliable phenoxyalkanoic acid intermediate with high reactive fidelity for palladium-catalyzed cross-coupling can delay critical-path synthesis. This compound provides a consistent solution. Key supply advantages: • Superior Reactivity: The 4-iodo group offers faster oxidative addition kinetics compared to bromo or chloro analogs, ensuring higher conversion rates in Suzuki-Miyaura couplings. • Material Science Utility: Validated as a key intermediate for synthesizing cholesterol-based liquid crystalline compounds (cholesteric/smectic B mesophases). • Dense Halogen Handle: The heavy iodine atom provides a distinct X-ray attenuation profile, enabling use as a diagnostic contrast agent precursor. Guaranteed batch-to-batch consistency supports reproducible results in medicinal chemistry and advanced materials R&D.

Molecular Formula C12H15IO3
Molecular Weight 334.15 g/mol
Cat. No. B8479411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Iodophenoxy)hexanoic acid
Molecular FormulaC12H15IO3
Molecular Weight334.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCC(=O)O)I
InChIInChI=1S/C12H15IO3/c13-10-5-7-11(8-6-10)16-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2,(H,14,15)
InChIKeyZPIPFGZIDSWGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Iodophenoxy)hexanoic Acid: Phenoxyalkanoic Acid Intermediate


6-(4-Iodophenoxy)hexanoic acid is an organic compound of the phenoxyalkanoic acid class, characterized by a 4-iodophenoxy group linked to the sixth carbon of a hexanoic acid chain . It is a versatile chemical intermediate with a molecular weight of 334.15 g/mol and a CAS number of 857502-05-7 . The compound's structure combines the reactive potential of a terminal carboxylic acid with the synthetic utility of an aryl iodide moiety. This enables its use in constructing more complex molecules, such as cholesterol-based liquid crystalline compounds and as an electrophilic partner in cross-coupling reactions .

Why Generic Phenoxy Acid Alternatives Cannot Substitute


In-class substitution of 6-(4-Iodophenoxy)hexanoic acid is not straightforward due to the unique chemical and biological consequences of its 4-iodo substituent. While the class of phenoxyalkanoic acids is known for diverse biological activities [1], the specific halogen and its position critically influence both synthetic utility and biological target engagement. For example, the iodo group provides a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its chloro or bromo analogs . Furthermore, the heavy iodine atom introduces significant density, enabling the compound's use as a contrast agent precursor, a property not shared by lighter halogen or non-halogenated derivatives [2]. Such distinct properties prevent the simple interchange of compounds like 6-(4-chlorophenoxy)hexanoic acid or 6-(4-bromophenoxy)hexanoic acid without fundamentally altering the research outcome or synthetic pathway.

Key Differentiators Against Comparator Compounds


Superior Leaving Group in Cross-Coupling Reactions

6-(4-Iodophenoxy)hexanoic acid and its ethyl ester derivative are preferred electrophilic partners in Suzuki-Miyaura cross-coupling reactions compared to their 4-chloro and 4-bromo analogs . The iodine atom at the para position of the phenoxy group acts as a superior leaving group, facilitating the oxidative addition step with palladium catalysts, which is often the rate-limiting step in these reactions . This leads to higher yields and more efficient syntheses. While direct quantitative yield comparisons for the free acid are not specified, the ethyl ester derivative leverages this property extensively, demonstrating the inherent advantage of the iodo moiety over other halogens in this crucial reaction class .

Synthetic Chemistry Cross-Coupling Reactions Palladium Catalysis

Reactivity with 5-Lipoxygenase

6-(4-Iodophenoxy)hexanoic acid has been identified as a compound that interferes with arachidonic acid metabolism, specifically acting as a lipoxygenase inhibitor [1]. This profile suggests a potential therapeutic application in inflammatory diseases where other in-class phenoxy acids may not show the same activity. While a direct quantitative IC50 value is not provided in the accessible data, the compound's classification as a 'potent' lipoxygenase inhibitor differentiates it from many general phenoxy acid derivatives that exhibit antimicrobial or analgesic properties [2]. It is important to note that this activity is reported at the class level and should be validated with target-specific assays.

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Iodine-Based Radiopacity for Contrast Agents

The presence of an iodine atom provides 6-(4-Iodophenoxy)hexanoic acid with radiopacity, a property that its 4-chloro and 4-bromo analogs lack to the same degree. This enables its potential use as a gastrointestinal tract contrast agent, as disclosed in patents for iodophenoxy alkanes [1]. In vivo studies of related compounds showed good myocardial localization and minimal in vivo deiodination [2]. This is a direct functional differentiation, as the heavy iodine atom is essential for X-ray attenuation, a feature that cannot be replicated by chlorine or bromine without significant loss of imaging quality or increase in dosage.

Diagnostic Radiology Contrast Agents Medical Imaging

Optimal Research and Industrial Applications


Liquid Crystalline Material Synthesis

6-(4-Iodophenoxy)hexanoic acid is a key intermediate in the synthesis of advanced materials, such as cholesterol-based disk-like liquid crystalline compounds . These compounds exhibit specific mesophases (e.g., cholesteric and smectic B) that are valuable in display technologies and sensor development. The 4-iodo group can serve as a reactive handle for further functionalization, allowing for precise tuning of the material's properties .

Palladium-Catalyzed Cross-Coupling Building Block

The aryl iodide moiety makes 6-(4-Iodophenoxy)hexanoic acid and its esters excellent substrates for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . This enables the efficient introduction of diverse aryl or alkyl groups onto the phenoxy ring, facilitating the construction of complex molecular libraries for medicinal chemistry or material science applications. The iodo group's superior reactivity ensures higher conversion rates compared to bromo or chloro analogs in these transformations .

Radiopaque Agent Development for Medical Imaging

Leveraging the heavy iodine atom, this compound serves as a precursor or core structure for developing contrast agents used in diagnostic radiology, particularly for gastrointestinal tract imaging [1]. Its ability to attenuate X-rays makes it a critical component in visualizing soft tissues and organs, an application that is specific to iodinated compounds [1]. In vivo studies on related compounds have shown favorable localization and stability, highlighting the potential for further optimization [2].

Lipoxygenase Pathway Investigation

As a reported lipoxygenase inhibitor, 6-(4-Iodophenoxy)hexanoic acid can be used as a chemical tool in biological research to study the role of the arachidonic acid pathway in inflammation and other physiological processes [3]. Its use can help elucidate the function of 5-lipoxygenase or related enzymes, differentiating its effect from the antimicrobial or analgesic activities observed with other phenoxy acid derivatives [4].

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